
3-(4-Methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "3-(4-Methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a sulfonyl group attached to a methylphenyl ring and a methylpiperazinyl group attached to the quinoline core. This structure suggests potential biological activity, which could be explored for pharmaceutical applications.
Synthesis Analysis
The synthesis of related quinoline derivatives has been reported in the literature. For instance, novel 2-(4-(4-substitutedphenylsulfonyl)piperazin-1-yl)quinolone-3-carbaldehyde derivatives have been synthesized and characterized by various spectroscopic methods, including FT-IR, 1H-NMR, 13C-NMR, and LCMS . These methods are likely applicable to the synthesis of "this compound" as well. The synthesis involves the formation of the piperazine ring and the subsequent introduction of the sulfonyl and methyl groups.
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single crystal X-ray diffraction studies . The piperazine ring typically adopts a chair conformation, and the presence of bulky groups can cause twisting between different parts of the molecule. These structural features can significantly influence the compound's intermolecular interactions and, consequently, its biological activity.
Chemical Reactions Analysis
The chemical reactivity of quinoline derivatives can be quite diverse. For example, the introduction of various substituents such as nitro, amino, and sulfonyl groups can be achieved through different chemical reactions . These reactions often involve the use of catalysts and specific reagents that facilitate the addition of these functional groups to the quinoline core. The presence of a sulfonyl group in the compound of interest suggests that similar synthetic strategies could be employed.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives are influenced by their molecular structure. The introduction of a sulfonyl group and a methylpiperazinyl moiety is likely to affect the compound's solubility, melting point, and stability . The intermolecular interactions, such as hydrogen bonding and pi-pi stacking, observed in the crystal structures of related compounds, can also provide insights into the compound's solid-state properties .
Applications De Recherche Scientifique
Efficient Synthesis of Quinoline Derivatives
- Study: Murugesan et al. (2017) demonstrated an efficient method for synthesizing chalcone derivatives using a titanium nanomaterial-based catalyst, which included the synthesis of 2-(4-ethylpiperazin-1-yl) quinoline-3-carbaldehyde. This approach offers high yield, simplicity, and cost-effectiveness, potentially making it valuable for large-scale production (Murugesan, Gengan, & Lin, 2017).
Green Synthesis of Piperazinyl-Quinolinyl Pyran Derivatives
- Study: Murugesan et al. (2016) developed an environmentally friendly, nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl pyran derivatives. This method offers high yield and efficiency, contributing to sustainable chemistry (Murugesan, Gengan, & Krishnan, 2016).
Cytotoxic Properties of Quinoline Derivatives
- Study: Korcz et al. (2018) explored the synthesis of novel quinoline-3-carbaldehyde hydrazones and their in vitro cytotoxic properties. They found that certain compounds exhibited significant cancer cell growth inhibitory effects, suggesting potential applications in cancer therapy (Korcz, Sa̧czewski, Bednarski, & Kornicka, 2018).
Histamine H4 Receptor Inverse Agonists
- Study: Smits et al. (2010) optimized quinazoline-containing histamine H4 receptor ligands, resulting in sulfonamide analogues with high affinity. This discovery has implications for developing new treatments for inflammatory conditions (Smits, Adami, Istyastono, Zuiderveld, van Dam, de Kanter, Jongejan, Coruzzi, Leurs, & de Esch, 2010).
Biologically Active Quinolines
- Study: Maleki, Seresht, & Ebrahimi (2015) discussed the significance of quinolines in medicinal chemistry due to their various physiological activities. Their research underlines the importance of efficient synthetic methods for constructing quinoline frameworks, which are crucial in drug development (Maleki, Seresht, & Ebrahimi, 2015).
Propriétés
IUPAC Name |
3-(4-methylphenyl)sulfonyl-4-(4-methylpiperazin-1-yl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S/c1-16-7-9-17(10-8-16)27(25,26)20-15-22-19-6-4-3-5-18(19)21(20)24-13-11-23(2)12-14-24/h3-10,15H,11-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKLUQGJTZQDDMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC=CC=C3N=C2)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

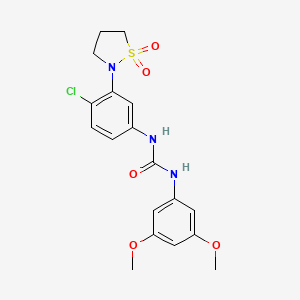
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B3018505.png)
![6-ethyl-2-[(4-fluorobenzyl)sulfanyl]-4(3H)-pyrimidinone](/img/structure/B3018507.png)

![2-Chloro-N-[2-methoxy-2-(oxolan-3-yl)ethyl]acetamide](/img/structure/B3018511.png)
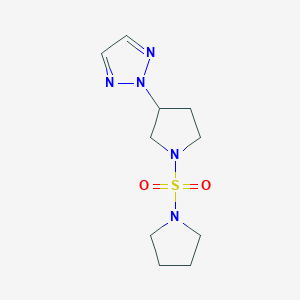
![4-ethoxy-N-[2-(4-methyl-2-phenyl-1,3-thiazol-5-yl)ethyl]benzamide](/img/structure/B3018513.png)
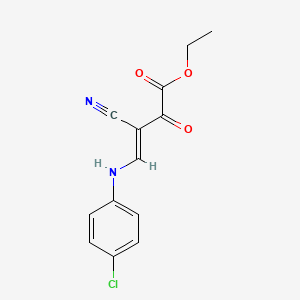
![N-(5-benzyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride](/img/structure/B3018515.png)
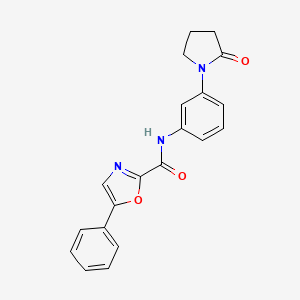

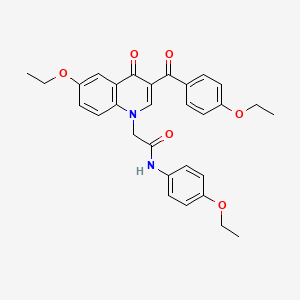
![N-(benzo[d]thiazol-2-yl)-N-benzyl-4-tosylbutanamide](/img/structure/B3018522.png)
![2-Chloro-1-(2-oxa-5-azabicyclo[4.1.0]heptan-5-yl)propan-1-one](/img/structure/B3018526.png)